
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a benzonitrile group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms on the pyrimidine ring are substituted by the benzonitrile group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by different nucleophiles, such as amines, alkoxides, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells, which may contribute to its anti-inflammatory and antiviral effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile.
4,6-Dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
3-(2,6-Dichloropyrimidin-4-yl)methylbenzonitrile: A structurally related compound with a methyl group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and benzonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H5Cl2N3 |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
3-(2,6-dichloropyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-10-5-9(15-11(13)16-10)8-3-1-2-7(4-8)6-14/h1-5H |
Clave InChI |
LSTRPTKYFPQEFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=NC(=N2)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


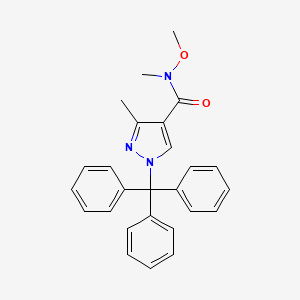

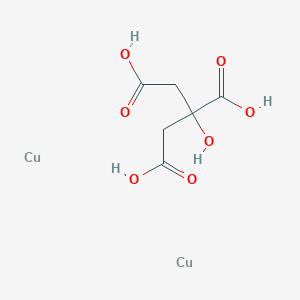
![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
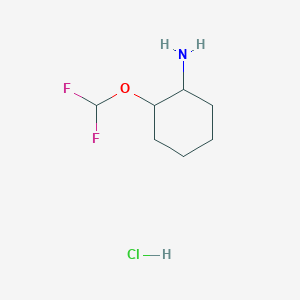
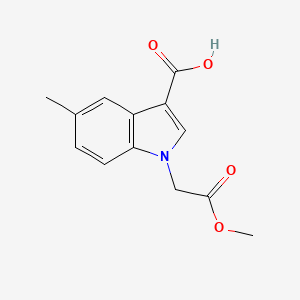

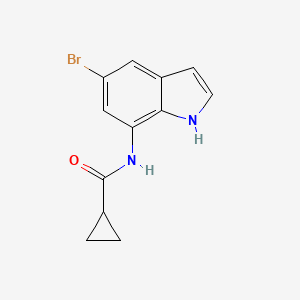
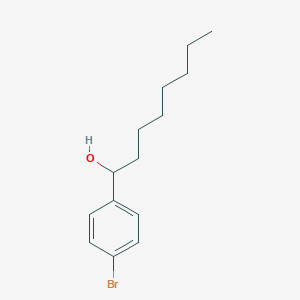


![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

